4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Overview
Description
4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde is a chemical compound with the molecular formula C13H18N2O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a benzaldehyde core substituted with a hydroxy group and a piperazine moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-methylpiperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid.
Reduction: 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the development of inhibitors targeting specific biological pathways.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde involves its interaction with specific molecular targets. The piperazine moiety can interact with biological receptors, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxybenzaldehyde: Lacks the piperazine moiety, making it less versatile in certain applications.
4-methylpiperazine: Lacks the benzaldehyde core, limiting its use in organic synthesis.
4-hydroxy-3-methoxybenzaldehyde: Contains a methoxy group instead of the piperazine moiety, resulting in different chemical properties.
Uniqueness
4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde is unique due to the presence of both the hydroxybenzaldehyde and piperazine functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Properties
IUPAC Name |
4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-4-6-15(7-5-14)9-12-8-11(10-16)2-3-13(12)17/h2-3,8,10,17H,4-7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGCVVRIRVIRDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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